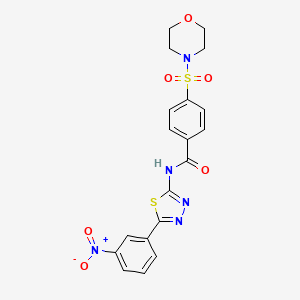
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, a nitrophenyl group, and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common route includes the reaction of morpholine with a sulfonyl chloride derivative to form the morpholinosulfonyl intermediate. This intermediate is then reacted with a nitrophenyl-thiadiazole derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Large-scale synthesis would also require efficient purification techniques to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the sulfonyl position.
科学的研究の応用
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl and thiadiazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
- 4-(3-nitrophenylsulfonyl)morpholine
- 4-(4-chloro-3-nitrobenzenesulfonyl)morpholine
- 4-(2-chloro-5-nitrobenzenesulfonyl)morpholine
Uniqueness
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a morpholine ring and a thiadiazole ring in the same molecule is relatively rare and may offer unique interactions with biological targets or materials.
生物活性
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by a morpholine ring, a sulfonyl group, a nitrophenyl group, and a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name of the compound is 4-morpholin-4-ylsulfonyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide. Its molecular formula is C19H17N5O6S2, and it has a molecular weight of approximately 433.49 g/mol. The structural components contribute to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The nitrophenyl and thiadiazole moieties are believed to play crucial roles in modulating enzyme activities and receptor interactions. Preliminary studies suggest that the compound may inhibit key enzymes involved in various metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated through molecular docking studies. These studies indicated that the compound could effectively bind to the active sites of enzymes such as DNA gyrase and dihydrofolate reductase, which are critical in bacterial DNA replication and folate metabolism . The binding affinities observed in these simulations suggest that the compound may serve as a lead for developing new antibacterial agents.
Case Studies
- Antibacterial Activity : A case study involving related thiadiazole compounds demonstrated their effectiveness against resistant strains of bacteria. The study utilized both in vitro assays and molecular dynamics simulations to assess binding interactions with bacterial enzymes .
- Antifungal Properties : Another investigation focused on the antifungal activity of thiadiazole derivatives showed promising results against various fungal strains, indicating that modifications to the thiadiazole structure could enhance activity .
Research Findings Summary
特性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6S2/c25-17(13-4-6-16(7-5-13)32(28,29)23-8-10-30-11-9-23)20-19-22-21-18(31-19)14-2-1-3-15(12-14)24(26)27/h1-7,12H,8-11H2,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQOQPIAAQUSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













